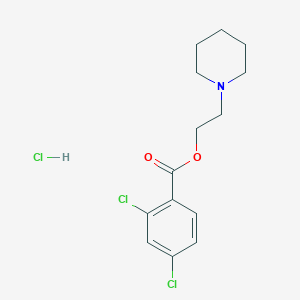![molecular formula C17H19FN2O3S B5008999 N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5008999.png)
N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide, commonly known as EIDD-2801, is a small molecule drug that has gained attention for its potential use in treating viral infections, including COVID-19.
Aplicaciones Científicas De Investigación
EIDD-2801 has shown promise in treating viral infections, including COVID-19. It works by inhibiting viral replication through targeting the viral RNA polymerase, an enzyme essential for viral replication. In preclinical studies, EIDD-2801 has been shown to reduce viral load and improve survival rates in animal models infected with various viruses, including influenza, SARS-CoV-2, and respiratory syncytial virus.
Mecanismo De Acción
EIDD-2801 is a prodrug, meaning it is metabolized in the body to its active form. Once converted, the active form of EIDD-2801 targets the viral RNA polymerase, which is responsible for replicating the viral genome. By inhibiting the RNA polymerase, EIDD-2801 prevents viral replication and reduces the viral load in infected individuals.
Biochemical and Physiological Effects
EIDD-2801 has been shown to have a low toxicity profile in animal models, with no significant adverse effects observed at therapeutic doses. In addition to its antiviral properties, EIDD-2801 has also been shown to have anti-inflammatory effects, which may be beneficial in treating viral infections that cause inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of EIDD-2801 is its broad-spectrum antiviral activity, which makes it a promising candidate for treating a variety of viral infections. However, one limitation is that its effectiveness in humans has not yet been fully established, and more clinical trials are needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on EIDD-2801. One area of focus is optimizing the dosing regimen to achieve maximum efficacy while minimizing potential side effects. Another area of research is investigating the potential of EIDD-2801 to treat other viral infections beyond COVID-19, such as influenza and respiratory syncytial virus. Additionally, researchers may explore the use of EIDD-2801 in combination with other antiviral drugs to enhance its therapeutic effects. Finally, there is a need for further research on the safety and efficacy of EIDD-2801 in human clinical trials.
Métodos De Síntesis
EIDD-2801 is synthesized through a multi-step process, starting with the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylphenylglycine to form the intermediate compound 4-methylphenyl-N-(4-fluorophenylsulfonyl)glycine. This intermediate is then reacted with N-ethyl-N-hydroxyethylamine to produce the final product, EIDD-2801.
Propiedades
IUPAC Name |
N-ethyl-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-3-19-17(21)12-20(15-8-4-13(2)5-9-15)24(22,23)16-10-6-14(18)7-11-16/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRQGEMVQSTJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5008917.png)
![N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5008922.png)
![2,4,6-tribromo-3-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5008923.png)

![7,7-dimethyl-10-(2-thienyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5008930.png)
![3-[(4-bromobenzyl)oxy]benzonitrile](/img/structure/B5008937.png)
![methyl 2-({3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}amino)benzoate](/img/structure/B5008943.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyrazinyl)propanamide](/img/structure/B5008944.png)

![3-[1-(2-fluorobenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5008953.png)

![1-[2-(4-ethoxyphenoxy)ethoxy]-3-(trifluoromethyl)benzene](/img/structure/B5008982.png)

![1-(4-chlorophenyl)-5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009008.png)